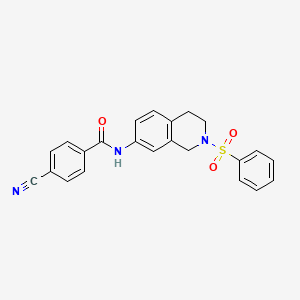

4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a cyano group at the 4-position and a phenylsulfonyl-modified tetrahydroisoquinoline moiety. Its molecular formula is C₂₃H₁₉N₃O₃S (molecular weight: 417.48 g/mol).

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c24-15-17-6-8-19(9-7-17)23(27)25-21-11-10-18-12-13-26(16-20(18)14-21)30(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKAZSPEGOYHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that many benzenesulfonyl derivatives exhibit antibacterial activity. The compound’s interaction with its targets and any resulting changes would be dependent on the specific target molecules and the biochemical context within the cell.

Biochemical Pathways

It is plausible that the compound could interfere with bacterial metabolic pathways, given the antibacterial activity observed in some benzenesulfonyl derivatives.

Result of Action

Given the antibacterial activity of some benzenesulfonyl derivatives, it is plausible that the compound could lead to bacterial cell death or inhibit bacterial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from published literature:

Spectral and Electronic Properties

- IR Spectroscopy: The target compound’s cyano group exhibits a sharp C≡N stretch at 2240 cm⁻¹, absent in triazole derivatives. Both the target and compounds share a benzamide C=O stretch (~1680 cm⁻¹). Triazoles [7–9] display C=S stretches (~1250 cm⁻¹) and lack C=O bands, distinguishing them from benzamide-based analogs .

- NMR: The tetrahydroisoquinoline and aromatic protons in the target compound are expected in the δ 7.2–8.5 ppm range, similar to ’s tetrahydroquinoline derivatives.

Pharmacological Implications

- Target Compound: The cyano group may enhance binding to enzymatic targets (e.g., kinases) through dipole interactions, while the phenylsulfonyl group improves solubility and membrane permeability.

- Compound: The tert-butyl group increases lipophilicity, which might enhance blood-brain barrier penetration compared to the target compound’s polar cyano group .

Q & A

Basic: What are the critical steps for synthesizing 4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroisoquinoline core, followed by benzamide coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide formation .

- Temperature control : Maintaining 0–5°C during coupling reactions minimizes side products .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound .

Yield optimization (~60–70%) requires strict exclusion of moisture during sulfonyl chloride activation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

Answer:

- NMR : H and C NMR resolve the tetrahydroisoquinoline ring conformation, sulfonyl group orientation, and benzamide substituents. Aromatic protons appear as doublets at δ 7.2–8.1 ppm, while the cyano group’s electron-withdrawing effect shifts adjacent protons upfield .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 446.12) and fragmentation patterns (e.g., loss of SOPh at m/z 322) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the chair conformation of the tetrahydroisoquinoline ring .

Advanced: How can computational methods resolve contradictions in reported bioactivity data across experimental models?

Answer:

Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Strategies include:

- Molecular docking : Compare binding affinities to primary targets (e.g., kinases) vs. decoy proteins using AutoDock Vina. Pay attention to the sulfonyl group’s role in hydrogen bonding .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

- In vitro-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) models to correlate cellular uptake with in vivo efficacy .

Advanced: What methodological approaches are recommended for analyzing pharmacokinetic properties in preclinical studies?

Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. The cyano group may reduce CYP3A4-mediated oxidation .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; the sulfonyl moiety increases albumin binding (~85%) .

- Tissue distribution : Radiolabel the compound (e.g., C at the benzamide carbonyl) and quantify accumulation in organs via scintillation counting .

Basic: Which functional groups dominate the compound’s reactivity in biological systems?

Answer:

- Sulfonyl group : Participates in hydrogen bonding with catalytic lysine residues in enzymes (e.g., kinase ATP-binding pockets) .

- Cyano group : Enhances electrophilicity, potentially forming covalent adducts with cysteine thiols in target proteins .

- Benzamide : Stabilizes π-π stacking interactions with aromatic residues (e.g., Phe80 in HSP90) .

Advanced: How should researchers design experiments to address discrepancies in solubility and bioavailability data?

Answer:

- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes. The compound’s logP (~3.2) suggests limited aqueous solubility (<10 µM) .

- Bioavailability studies : Use parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Compare results with in situ perfusion models in rodents .

- Salt formation : Screen hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Advanced: What strategies validate the compound’s selectivity profile against structurally related off-targets?

Answer:

- Kinase panel screening : Test against 100+ kinases at 1 µM concentration. Focus on isoforms with similar ATP-binding pockets (e.g., JAK2 vs. JAK3) .

- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Thermal shift assays (TSA) : Measure ΔT shifts to confirm binding to the intended target vs. decoy proteins .

Basic: How can researchers mitigate degradation during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.